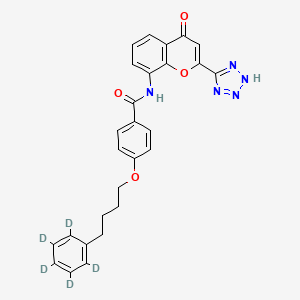
Pranlukast-d5
Cat. No. B565048
Key on ui cas rn:
1216719-50-4
M. Wt: 486.543
InChI Key: NBQKINXMPLXUET-RCQSQLKUSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06069257
Procedure details


To a suspension of titanium tetrachloride (0.49 ml, 1.8 mole equivalents) in tetrahydrofuran (2.5 ml) was added lithium aluminium hydride (123 mg, 1.3 mole equivalents) to produce a black suspension of titanium (0) which was stirred for 15 minutes. 4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-2-(2-hydroxytetrazol-5-yl)-4H-1-benzopyran (1.24, 1 mole equivalent) was added, together with additional tetrahydrofuran (5 ml). The mixture was stirred for 60 minutes at room temperature and then heated at reflux for 90 minutes to give pranlukast in 71% solution yield.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One


Name
4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-2-(2-hydroxytetrazol-5-yl)-4H-1-benzopyran
Quantity
1 mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:7]=[C:8]1[C:13]2[CH:14]=[CH:15][CH:16]=[C:17]([NH:18][C:19](=[O:37])[C:20]3[CH:25]=[CH:24][C:23]([O:26][CH2:27][CH2:28][CH2:29][CH2:30][C:31]4[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=4)=[CH:22][CH:21]=3)[C:12]=2[O:11][C:10]([C:38]2[N:39]=[N:40][N:41](O)[N:42]=2)=[CH:9]1>O1CCCC1.[Ti](Cl)(Cl)(Cl)Cl.[Ti]>[CH:34]1[CH:35]=[CH:36][C:31]([CH2:30][CH2:29][CH2:28][CH2:27][O:26][C:23]2[CH:24]=[CH:25][C:20]([C:19]([NH:18][C:17]3[CH:16]=[CH:15][CH:14]=[C:13]4[C:8](=[O:7])[CH:9]=[C:10]([C:38]5[N:42]=[N:41][NH:40][N:39]=5)[O:11][C:12]=34)=[O:37])=[CH:21][CH:22]=2)=[CH:32][CH:33]=1 |f:0.1.2.3.4.5|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
123 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Step Three
|
Name
|
4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-2-(2-hydroxytetrazol-5-yl)-4H-1-benzopyran
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C=C(OC2=C1C=CC=C2NC(C2=CC=C(C=C2)OCCCCC2=CC=CC=C2)=O)C=2N=NN(N2)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0.49 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ti]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 60 minutes at room temperature
|
|
Duration
|
60 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 90 minutes
|
|
Duration
|
90 min
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1C=CC(=CC1)CCCCOC=2C=CC(=CC2)C(=O)NC=3C=CC=C4C3OC(=CC4=O)C5=NNN=N5
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

